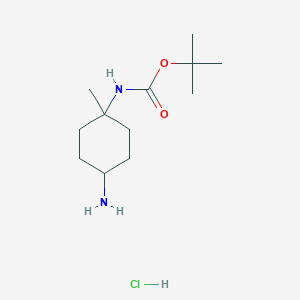

tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride

Description

tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate; hydrochloride is a carbamate-protected amine compound featuring a cis-configured cyclohexane ring substituted with amino (NH₂) and methyl (CH₃) groups at the 1- and 4-positions, respectively. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, while the hydrochloride salt enhances solubility and stability.

Properties

IUPAC Name |

tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-12(4)7-5-9(13)6-8-12;/h9H,5-8,13H2,1-4H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDXPOIMKCDYNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. The process may include the following steps:

Protection of the amine group: The amine group of the cyclohexylamine is protected using a tert-butyl carbamate group.

Formation of the carbamate: The protected amine is then reacted with an appropriate reagent to form the carbamate.

Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Pharmaceutical Applications

-

Antipsychotic Drug Development

- tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride is a precursor in the synthesis of Cariprazine, an antipsychotic medication used to treat schizophrenia and bipolar disorder. The compound's amine functionality plays a crucial role in the synthesis of this drug, contributing to its therapeutic efficacy against both positive and negative symptoms of psychosis .

- Synthesis of Novel Compounds

Synthetic Applications

- Building Block for Organic Synthesis

-

Intramolecular Reactions

- The compound has been used in base-mediated intramolecular decarboxylative synthesis processes, demonstrating its versatility in generating alkylamines from alkanoyloxycarbamates . This reaction pathway highlights its utility in synthetic methodologies aimed at creating nitrogen-containing compounds.

Mechanism of Action

The mechanism of action of tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The molecular pathways involved may include enzyme inhibition, signal transduction, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate; hydrochloride with analogous compounds, focusing on structural variations, physicochemical properties, and synthetic relevance.

Cyclohexane-Based Analogues

tert-butyl (4-amino-4-methylcyclohexyl)carbamate hydrochloride (CAS: 1426425-30-0) Structural Difference: The amino and methyl groups are both at the 4-position of the cyclohexane ring, eliminating the 1-methyl substitution. Molecular Formula: C₁₂H₂₅ClN₂O₂; Molar Mass: 264.79 g/mol .

trans-tert-butyl (4-aminocyclohexyl)carbamate (CAS: 177906-48-8) Structural Difference: Trans configuration of the amino group on the cyclohexane ring; lacks the 1-methyl substituent. Stereochemical Impact: The trans configuration may confer distinct conformational preferences compared to the cis isomer, affecting molecular recognition .

Ring-System Variants

tert-butyl N-[cis-2-aminocyclopropyl]carbamate; hydrochloride (CAS: 445479-35-6) Structural Difference: Cyclopropane ring replaces cyclohexane, with amino and methyl groups at the 2-position. Molecular Formula: C₈H₁₆N₂O₂·HCl; Molar Mass: 208.69 g/mol . Implications: The smaller, strained cyclopropane ring increases molecular rigidity, which may enhance metabolic stability but reduce solubility.

tert-butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate hydrochloride (CAS: 2155852-24-5)

- Structural Difference : Incorporates a spirocyclic 8-oxa-2-azaspiro[4.5]decane system.

- Molecular Formula : C₁₃H₂₅ClN₂O₃; Molar Mass : 292.8 g/mol .

- Functional Impact : The spirocyclic and oxygen-containing structure introduces polar interactions and conformational constraints distinct from the cyclohexane-based target compound.

Substituent and Functional Group Variations

rac-tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate Structural Difference: Dihydroxy groups at the 3- and 4-positions instead of amino and methyl. Purity: 95%; Molecular Formula: C₁₁H₂₁NO₄; Molar Mass: 231.29 g/mol . Physicochemical Impact: Hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, altering solubility and target engagement.

tert-butyl (3-aminocyclopentyl)carbamate hydrochloride (CAS: 1983858-46-3) Structural Difference: Cyclopentane ring instead of cyclohexane, with a 3-amino substituent. Key Contrast: Smaller ring size reduces lipophilicity and may affect pharmacokinetic properties .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|---|

| tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate; hydrochloride | - | C₁₂H₂₅ClN₂O₂* | ~264.79* | Cis-1-methyl-4-amino cyclohexane, Boc-protected |

| tert-butyl (4-amino-4-methylcyclohexyl)carbamate hydrochloride | 1426425-30-0 | C₁₂H₂₅ClN₂O₂ | 264.79 | 4-amino-4-methyl cyclohexane |

| tert-butyl N-[cis-2-aminocyclopropyl]carbamate; hydrochloride | 445479-35-6 | C₈H₁₆N₂O₂·HCl | 208.69 | Cyclopropane ring, cis-2-amino |

| tert-butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate hydrochloride | 2155852-24-5 | C₁₃H₂₅ClN₂O₃ | 292.8 | Spirocyclic oxa-aza system |

| rac-tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate | - | C₁₁H₂₁NO₄ | 231.29 | 3,4-dihydroxy cyclohexane |

*Estimated based on structural similarity to CAS 1426425-30-0 .

Biological Activity

Tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride, with the CAS number 2227199-12-2, is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound acts primarily as a modulator of enzymatic activity. It has been shown to interact with various biological targets, including:

- Cholinesterases : The compound exhibits potential cholinesterase inhibitory activity, which may have implications for treating neurodegenerative diseases like Alzheimer's .

- Kinase Activity : Preliminary studies suggest it may influence kinase pathways, which are crucial for cell signaling and regulation .

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate enzyme activities at micromolar concentrations. For instance:

| Enzyme Type | Activity | Concentration (μM) |

|---|---|---|

| Cholinesterase | Inhibition | ≤10 |

| Cytochrome P450 (CYP) | Activation | ≤1 |

| Kinase | Modulation | ≤10 |

These findings indicate that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .

In Vivo Studies

Limited in vivo studies have been conducted to assess the pharmacokinetics and pharmacodynamics of this compound. However, its structural analogs have shown promise in preclinical models for conditions such as:

- Neurological Disorders : Compounds with similar structures have been investigated for their neuroprotective effects .

- Cancer Therapy : There is emerging evidence supporting the role of carbamate derivatives in inhibiting tumor growth through modulation of specific signaling pathways .

Case Studies and Clinical Implications

Safety and Toxicology

The safety profile of this compound remains to be fully elucidated. Toxicological assessments are necessary to determine its suitability for clinical applications. Current data from related compounds indicate a need for careful evaluation regarding dosage and administration routes to mitigate potential adverse effects .

Q & A

Basic: What are the key synthetic methodologies for preparing tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride?

Methodological Answer:

The synthesis typically involves:

- Step 1: Protection of the amine group in 4-amino-1-methylcyclohexanol using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP in THF) to form tert-butyl cis-N-(4-hydroxy-1-methyl-cyclohexyl)carbamate .

- Step 2: Conversion of the hydroxyl group to an amine via Mitsunobu reaction (using DIAD/TPP and phthalimide) followed by deprotection (hydrazine) to yield the free amine.

- Step 3: Hydrochloride salt formation by treating the free amine with HCl in a solvent like Et₂O or MeOH.

Critical Considerations: - Stereochemical control (cis vs. trans) is achieved by selecting appropriate reaction conditions (e.g., steric hindrance in Mitsunobu reactions) .

- Intermediate purification via column chromatography (silica gel, eluent: DCM/MeOH) ensures high purity before salt formation.

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Method: C18 column, gradient elution (water/acetonitrile with 0.1% TFA), UV detection at 254 nm. Purity ≥95% is typical for research-grade material.

- Mass Spectrometry (ESI-MS):

- Expected [M+H]⁺: Calculate based on molecular formula (C₁₂H₂₃N₂O₂·HCl → 278.2 g/mol).

- X-ray Crystallography:

Advanced: How can researchers optimize stereochemical control during synthesis to avoid trans-isomer contamination?

Methodological Answer:

- Reaction Design:

- Analytical Validation:

- If trans-isomer contamination exceeds 5%, repeat crystallization using EtOAC/n-hexane mixtures to exploit solubility differences.

Advanced: How should researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

- Scenario: Discrepancies between NMR-derived coupling constants and X-ray bond lengths.

- Root Cause Analysis:

- Mitigation:

- Perform DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental NMR shifts.

- Use variable-temperature NMR to probe conformational flexibility.

Advanced: What strategies improve reaction yields in large-scale syntheses of this compound?

Methodological Answer:

- Process Optimization:

- Scale-Up Challenges:

- Heat Management: Use flow chemistry for exothermic steps (e.g., Boc protection).

- Salt Formation: Optimize HCl stoichiometry (1.05 eq.) to avoid excess acid, which can degrade the Boc group.

Yield Data:

| Step | Typical Yield (Lab Scale) | Optimized Yield (Pilot Scale) |

|---|---|---|

| Boc Protection | 85% | 92% |

| Mitsunobu Reaction | 70% | 82% |

| Salt Formation | 95% | 98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.